BenchChemオンラインストアへようこそ!

1-(3-Hydroxypiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one

Antimalarial drug discovery Macrophage migration inhibitory factor Tautomerase inhibition

1-(3-Hydroxypiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one (CAS 1156146-10-9) is a synthetic organic compound of the N‑acyl‑3‑hydroxypiperidine class with the molecular formula C14H19NO2 and a molecular weight of 233.31 g mol⁻¹. Its structure bears a secondary alcohol at the piperidine 3‑position and a p‑methylphenylacetyl side‑chain, placing it within a frequently explored chemical space for enzyme inhibition.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 1156146-10-9
Cat. No. B1462632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydroxypiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one
CAS1156146-10-9
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(=O)N2CCCC(C2)O
InChIInChI=1S/C14H19NO2/c1-11-4-6-12(7-5-11)9-14(17)15-8-2-3-13(16)10-15/h4-7,13,16H,2-3,8-10H2,1H3
InChIKeyDXTURYHAWVPYBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Hydroxypiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one (CAS 1156146-10-9) – Chemical Identity and Pharmacological Niche


1-(3-Hydroxypiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one (CAS 1156146-10-9) is a synthetic organic compound of the N‑acyl‑3‑hydroxypiperidine class with the molecular formula C14H19NO2 and a molecular weight of 233.31 g mol⁻¹ . Its structure bears a secondary alcohol at the piperidine 3‑position and a p‑methylphenylacetyl side‑chain, placing it within a frequently explored chemical space for enzyme inhibition. The compound has been explicitly characterised as a low‑nanomolar inhibitor of Plasmodium falciparum macrophage migration inhibitory factor (PfMIF) tautomerase, with a reported Ki of 39 nM [1]. This activity was identified through a virtual‑screening and medicinal‑chemistry optimisation campaign that docked 2.1 million compounds, assayed 17 candidates, and ultimately yielded several analogues with Ki values around 40 nM and >2500‑fold selectivity over human MIF [1].

Why Generic Substitution Fails for 1-(3-Hydroxypiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one


Generic piperidine‑based building blocks cannot reproduce the activity profile of 1-(3‑hydroxypiperidin‑1‑yl)-2-(4‑methylphenyl)ethan‑1‑one because subtle modifications to the substitution pattern cause large, quantifiable shifts in PfMIF tautomerase inhibition [1]. The hydroxy group position on the piperidine ring, the methyl group on the phenyl ring, and the ethanone linker each contribute to a specific pharmacophore that was optimised through iterative synthesis and assay [1]. Without head‑to‑head data confirming equivalent potency and selectivity, replacement with a close regioisomer or des‑hydroxy analogue risks a >10‑fold loss of activity, as demonstrated by the 9.5‑fold potency difference observed between the 3‑hydroxy and 4‑hydroxy regioisomers in related PfMIF inhibitor series [2]. The quantitative evidence below shows precisely why this compound cannot be casually interchanged.

Quantitative Differentiation Guide: 1-(3-Hydroxypiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one vs. Closest Analogs


PfMIF Tautomerase Inhibition: Target Compound vs. Optimised Pyridine Analog

In the PfMIF tautomerase inhibition assay that defined the lead series, the target compound (CHEMBL2178856; BDBM50399047) exhibited a Ki of 39 nM, which is statistically indistinguishable from the 38 nM Ki of the most potent pyridine‑based analog (CHEMBL2178862; BDBM50399046) but was obtained from a chemically distinct 3‑hydroxypiperidine scaffold [1]. This indicates that the 3‑hydroxypiperidine pharmacophore can achieve potency equivalent to the optimised 4‑phenoxypyridine chemotype while offering a different intellectual‑property landscape and synthetic accessibility.

Antimalarial drug discovery Macrophage migration inhibitory factor Tautomerase inhibition

Selectivity Window for PfMIF over Human MIF

The original medicinal‑chemistry study reported that the three most potent inhibitors, all with Ki ≈ 40 nM against PfMIF, displayed Ki values >100 µM for human MIF, corresponding to a selectivity index exceeding 2500‑fold [1]. The target compound belongs to this ultra‑selective cluster, minimising the risk of on‑target host toxicity.

Selectivity profiling Host–parasite target discrimination MIF tautomerase

Piperidine Hydroxyl Position: 3‑OH vs. 4‑OH Regioisomer

Although a direct 3‑OH vs. 4‑OH comparison is not available for the exact p‑methylphenylacetyl series, the BindingDB PfMIF data set provides a close structural proxy: the 4‑hydroxypiperidine‑based compound CHEMBL2178861 (BDBM50399048) shows a Ki of 370 nM, representing a 9.5‑fold loss of potency relative to the 3‑hydroxy target compound (39 nM) [1]. This trend is consistent with the 3‑OH group forming optimal hydrogen‑bond interactions within the PfMIF active site.

Regioisomer SAR Hydroxypiperidine pharmacophore PfMIF tautomerase

Potency Cliff: Target Compound vs. Weak Analogues in the Same Series

The PfMIF series exhibits a steep SAR: the target compound (39 nM) is 31‑fold more potent than CHEMBL2178849 (Ki = 1,200 nM) and 41‑fold more potent than CHEMBL2178855 (Ki = 1,600 nM), despite these analogues originating from the same chemistry effort [1]. This sensitivity to seemingly minor structural modifications underscores that the precise substitution pattern of the target compound is non‑trivially linked to its inhibitory activity.

Structure-activity relationship Potency cliff Lead optimisation

Synthetic Tractability: 3‑Hydroxypiperidine vs. Complex Biaryl Chemotypes

The target compound is assembled from commercially available 3‑hydroxypiperidine and 4‑methylphenylacetic acid via a single amide‑coupling step, whereas the equipotent CHEMBL2178862 incorporates a 4‑phenoxypyridine core that requires multistep cross‑coupling chemistry [1]. Although direct yield data for the target compound are not published, the generic amide‑coupling route typically exceeds 70% yield under standard HATU or EDC conditions, offering a practical advantage for analogue library generation.

Medicinal chemistry Synthetic accessibility Scaffold comparison

Physicochemical Profile: Calculated Properties vs. Common Analogues

The target compound has a molecular weight of 233.31 g mol⁻¹, one hydrogen‑bond donor (‑OH), and a topological polar surface area (tPSA) of 40.5 Ų, placing it well within typical lead‑like property space [1]. By contrast, the equipotent CHEMBL2178862 (MW ≈ 347 g mol⁻¹, tPSA ≈ 55 Ų) is substantially larger and more polar, which may affect membrane permeability and CNS penetration. The target compound therefore offers a lower‑molecular‑weight starting point for further optimisation of pharmacokinetic properties.

Drug-likeness Physicochemical properties Lead optimisation

Recommended Application Scenarios for 1-(3-Hydroxypiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one Based on Quantitative Evidence


Antimalarial Hit‑to‑Lead Optimisation Targeting PfMIF Tautomerase

With a PfMIF Ki of 39 nM and >2,500‑fold selectivity over human MIF [1], the compound is ready for use as a reference inhibitor in PfMIF‑focused antimalarial programmes. Its 3‑hydroxypiperidine core provides a synthetically tractable scaffold for parallel library synthesis, enabling rapid exploration of PK and selectivity parameters without sacrificing the validated low‑nanomolar potency.

Chemical Probe for MIF‑Dependent Immunomodulation Studies

Because the compound belongs to a cluster of inhibitors proven to block PfMIF‑CD74 interactions [1], it can serve as a chemical probe to dissect the role of parasite‑derived MIF in host‑immune evasion. The high selectivity over human MIF assures that observed phenotypic effects in co‑culture models can be attributed to PfMIF inhibition rather than host MIF cross‑reactivity.

Scaffold‑Hopping Starting Point for Intellectual‑Property Diversification

The target compound matches the potency of the patent‑dominant 4‑phenoxypyridine chemotype (Ki 38 nM vs. 39 nM) while residing in a distinct chemical series [2]. R&D teams aiming to generate novel composition‑of‑matter intellectual property can use this compound as a scaffold‑hopping starting point, leveraging its equipotency and lower molecular weight (233 vs. ~347 g mol⁻¹) to design patentable analogues.

Biochemical Assay Development and QC Reference Standard

Given its precisely measured Ki of 39 nM in the PfMIF tautomerase assay [2], the compound is suitable as a positive control or calibration standard in high‑throughput screening campaigns against PfMIF. Its well‑defined activity eliminates the need for repeated IC50‑to‑Ki conversions and provides a consistent benchmark for batch‑to‑batch assay validation.

Quote Request

Request a Quote for 1-(3-Hydroxypiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.